molecular formula C14H12N2O2S2 B2458155 1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(thiophen-2-yl)urea CAS No. 2379996-62-8

1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(thiophen-2-yl)urea

Cat. No.: B2458155
CAS No.: 2379996-62-8
M. Wt: 304.38
InChI Key: XDUCYMJMGDGKAS-UHFFFAOYSA-N
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Description

1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(thiophen-2-yl)urea is a heterocyclic compound that features both furan and thiophene rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(thiophen-2-yl)urea typically involves multicomponent reactions. One common method is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters .

Industrial Production Methods

Industrial production methods for such compounds often utilize green chemistry principles to enhance yield and reduce waste. For example, the use of catalytically active ionic liquids as a medium can avoid the need for traditional catalysts and solvents, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(thiophen-2-yl)urea can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .

Mechanism of Action

The mechanism of action of 1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(thiophen-2-yl)urea is unique due to its combination of furan and thiophene rings, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications in chemistry, biology, and industry .

Properties

IUPAC Name

1-[[4-(furan-3-yl)thiophen-2-yl]methyl]-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S2/c17-14(16-13-2-1-5-19-13)15-7-12-6-11(9-20-12)10-3-4-18-8-10/h1-6,8-9H,7H2,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUCYMJMGDGKAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)NC(=O)NCC2=CC(=CS2)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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